BT has been studied for its potential to inhibit monoamine oxidases (MAOs), enzymes responsible for metabolizing monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Studies have shown that BT and its derivatives exhibit varying degrees of MAO inhibitory activity, with some demonstrating significant potency, particularly against MAO-B, an enzyme linked to neurodegenerative disorders like Parkinson's disease [].
Research suggests that BT possesses antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans [, ]. However, further investigation is needed to determine its potential therapeutic applications.
BT has also been explored for its potential anti-inflammatory properties. Studies have shown that it can reduce the production of inflammatory mediators in certain cell lines, suggesting its possible use in treating inflammatory conditions []. However, in vivo studies are necessary to confirm its efficacy and safety.
BT is being investigated for its potential applications in other areas, including:
2-Benzylidene-1-tetralone is an organic compound with the chemical formula C15H12O. It belongs to the class of chalcones and features a benzylidene group attached to a tetralone structure. The compound is characterized by its conjugated double bond system, which contributes to its reactivity and biological properties. Its structural formula can be represented as follows:
The compound exhibits a variety of functional groups, including a carbonyl group and an alkene, making it a versatile building block in organic synthesis.
These reactions highlight its utility in synthesizing more complex molecules.
2-Benzylidene-1-tetralone and its derivatives have shown significant biological activities, particularly as:
The synthesis of 2-benzylidene-1-tetralone can be achieved through several methods:
These methods underscore the compound's versatility as a precursor for further chemical modifications.
2-Benzylidene-1-tetralone has several applications across different fields:
Research into the interaction of 2-benzylidene-1-tetralone with biological targets has revealed important insights:
Several compounds share structural similarities with 2-benzylidene-1-tetralone. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Benzylidene-1-indanone | Indanone structure | Exhibits different reactivity patterns |
3-Benzylidene-1-tetralone | Similar tetralone backbone | Different biological activity profile |
Chalcone | Core chalcone structure | Broader range of biological activities |
4-Chromanone | Chromanone structure | Potent MAO inhibitor properties |
The uniqueness of 2-benzylidene-1-tetralone lies in its specific interactions with adenosine receptors and its potential as a lead compound for drug development targeting neurodegenerative diseases.
2-Benzylidene-1-tetralone is an organic compound with the molecular formula C₁₇H₁₄O and a molecular weight of 234.29 g/mol [1]. The compound features a benzylidene group attached to a tetralone scaffold, creating a bicyclic aromatic system with an α,β-unsaturated ketone functionality [2]. The systematic name for this compound is (2E)-2-benzylidene-3,4-dihydronaphthalen-1-one, reflecting its specific stereochemical configuration [1].
The molecular structure consists of a fused naphthalene ring system with a cyclohexenone moiety, where the benzylidene substituent is positioned at the 2-carbon of the tetralone framework [3]. The compound exhibits a defined three-dimensional arrangement characterized by specific dihedral angles between the aromatic rings and the puckered cyclohexenyl ring system [7].
The benzylidene group in 2-benzylidene-1-tetralone exhibits geometric isomerism, with the compound predominantly existing in the E-configuration [4]. Theoretical calculations and experimental observations indicate that both E and Z isomers can be formed during synthesis, though the E-configuration is energetically more favorable due to reduced steric interactions between the aryl and carbonyl groups [4].
Photoisomerization studies have demonstrated that ultraviolet light can catalyze the interconversion between E and Z isomers [4]. The E/Z isomerization process has been shown to be reversible, with the Z-isomers being less lipophilic than their E-counterparts [4]. Nuclear magnetic resonance spectroscopy reveals that the chemical shift values for benzylic protons in Z-isomers are shifted upfield by 0.63-1.17 ppm compared to the corresponding E-isomers [4].
The tetralone scaffold in 2-benzylidene-1-tetralone adopts a non-planar conformation, as evidenced by crystallographic studies [7]. The dihedral angles between the phenyl groups range from 45.66° to 69.78°, indicating significant deviation from planarity [7]. The cyclohexenyl ring exhibits a puckered conformation, which is characteristic of the tetralone structural motif [7].
Conformational analysis reveals that the seven-membered ring system approximates a boat conformation when present in related benzosuberone derivatives [18]. The conformational flexibility of the tetralone scaffold is constrained by the sp²-hybridized atoms and the fused aromatic ring system [18]. This conformational restriction contributes to the overall molecular stability and influences the compound's reactivity patterns [7].
Crystallographic studies have identified a common structural feature in 2-benzylidene-1-tetralone derivatives: the presence of C-H···O₁(carbonyl) intramolecular hydrogen bonds [7]. These interactions play a significant role in stabilizing the molecular conformation and influence the overall crystal packing arrangements [7].
The carbonyl oxygen atom serves as a hydrogen bond acceptor in these intramolecular interactions, contributing to the conformational preferences of the molecule [7]. These hydrogen bonding patterns are consistent across various substituted derivatives of the compound, suggesting a fundamental structural characteristic of the benzylidene-tetralone framework [7].
The melting point of 2-benzylidene-1-tetralone has been reported with some variation across different sources. Most reliable data indicate a melting point range of 103-105°C [3] [11] [13]. The Fisher Scientific safety data sheet reports a melting point range of 105-107°C [11], while other sources consistently report 103-105°C [13] [15].
The boiling point of 2-benzylidene-1-tetralone is reported as 210-212°C under reduced pressure (2 Torr) [13] [15]. Under standard atmospheric pressure, the compound exhibits a significantly higher boiling point of 398.9°C [3]. This substantial difference reflects the thermal sensitivity of the compound at elevated temperatures under normal atmospheric conditions.
Property | Value | Pressure Conditions | Reference |
---|---|---|---|
Melting Point | 103-105°C | Atmospheric | [3] [13] [15] |
Melting Point | 105-107°C | Atmospheric | [11] |
Boiling Point | 210-212°C | 2 Torr | [13] [15] |
Boiling Point | 398.9°C | 760 mmHg | [3] |
The solubility characteristics of 2-benzylidene-1-tetralone are influenced by its aromatic nature and ketone functionality [12]. The compound exhibits variable solubility depending on the solvent system employed [12]. General observations indicate that the compound demonstrates favorable solubility in organic solvents, particularly those with intermediate polarity [36].
The compound's lipophilicity is reflected in its computed XLogP3-AA value of 4.1, indicating significant hydrophobic character [1]. This high lipophilicity suggests limited water solubility, which is consistent with the compound's aromatic structure and lack of polar functional groups beyond the carbonyl moiety [1]. The topological polar surface area is calculated as 17.1 Ų, further confirming the predominantly hydrophobic nature of the molecule [1].
Solubility studies indicate that tetralone derivatives generally exhibit good solubility in alcohols, ethers, and hydrocarbon solvents [36]. The presence of the benzylidene group may enhance solubility in aromatic solvents due to π-π interactions [12].
Crystallographic analysis of 2-benzylidene-1-tetralone reveals important structural parameters that define its solid-state properties [1]. The compound crystallizes with specific unit cell dimensions and space group characteristics that have been documented in the Cambridge Crystallographic Data Centre database under the identifier CCDC 812987 [1].
The calculated density of 2-benzylidene-1-tetralone is reported as 1.168 ± 0.06 g/cm³ [3] [13] [15]. This density value is consistent with the molecular packing efficiency typical of aromatic ketone compounds. The crystal structure exhibits intermolecular interactions including C-H···π interactions, which are present in all related compounds of this structural class [7].
X-ray crystallographic studies have revealed that the molecules are not planar, with significant dihedral angles between aromatic rings contributing to the three-dimensional crystal packing [7]. The crystal structure shows various intermolecular interactions including O-H···O, C-H···A (where A represents O, N, or π), and π···π interactions, though no consistent set of intermolecular interactions is observed across all derivatives [7].
Infrared spectroscopic analysis of 2-benzylidene-1-tetralone provides characteristic absorption bands that confirm the presence of key functional groups [17]. The carbonyl stretching frequency appears as a prominent absorption, typically observed in the region characteristic of α,β-unsaturated ketones [17]. The presence of aromatic C-H stretching vibrations and aromatic C=C stretching modes confirms the benzylidene and naphthalene aromatic systems [17].
The infrared spectrum exhibits bands corresponding to the alkene C=C stretch of the benzylidene group, which appears at frequencies typical of substituted alkenes [17]. Additional characteristic absorptions include aromatic C-H bending modes and out-of-plane deformation vibrations of the aromatic rings [17]. The spectroscopic data correlates well with the expected vibrational modes based on the molecular structure [20] [21].
Proton nuclear magnetic resonance spectroscopy of 2-benzylidene-1-tetralone reveals characteristic chemical shifts that confirm the E-configuration of the compound [4] [28]. The vinyl proton of the benzylidene group appears significantly downfield due to the diamagnetic anisotropy effect of the carbonyl group, which is diagnostic for E-isomers [29].
The nuclear magnetic resonance spectrum typically displays the four methylene protons of the 3,4-dihydronaphthalene ring system as two distinct multiplets at approximately 2.5 and 3.0 ppm [29]. However, in certain ortho-substituted derivatives, these protons may appear as a single multiplet due to unexpected magnetic equivalence [29].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [1] [22]. The carbonyl carbon appears at characteristic chemical shift values typical of α,β-unsaturated ketones, while the aromatic carbons exhibit chemical shifts consistent with substituted naphthalene and benzene ring systems [22].
Two-dimensional nuclear magnetic resonance experiments, including Nuclear Overhauser Effect spectroscopy, have been employed to confirm the stereochemical assignments and to establish connectivity patterns within the molecule [4]. These studies provide definitive evidence for the E-configuration through specific cross-peak patterns [4].
Mass spectrometric analysis of 2-benzylidene-1-tetralone yields characteristic fragmentation patterns that provide structural information [24] [25]. The molecular ion appears at m/z 234, corresponding to the molecular weight of the compound [20] [21]. The base peak in the mass spectrum typically appears at m/z 233, representing the loss of one hydrogen atom from the molecular ion [20] [21].
The fragmentation pattern involves E-Z isomerization of the parent ion followed by the formation of stable benzopyrilium ions, which represents the main fragmentation pathway [24] [25]. A competing but less prominent fragmentation route involves α-cleavage and carbon monoxide extrusion as initial steps [24] [25]. Additional significant fragment ions appear at m/z values of 91, 90, and other characteristic masses reflecting the aromatic portions of the molecule [20] [21].
The mass spectrometric behavior is influenced by the electronic nature of substituents, with electron-donating groups promoting benzopyrilium ion formation and electron-withdrawing groups reducing this fragmentation pathway [24] [25]. The fragmentation patterns are consistent across various ionization techniques and provide reliable identification criteria for the compound [20] [21].
X-ray crystallographic analysis provides the most definitive structural information for 2-benzylidene-1-tetralone [1] [7]. The crystal structure data confirms the E-stereochemistry of the benzylidene group and reveals the three-dimensional arrangement of atoms within the crystal lattice [7]. Key crystallographic parameters include specific bond lengths, bond angles, and dihedral angles that define the molecular geometry [7].
The crystallographic data reveals that the molecules adopt non-planar conformations with dihedral angles between phenyl groups ranging from 45.66° to 69.78° [7]. The crystal packing is stabilized by various intermolecular interactions, including C-H···π interactions that are present throughout the crystal structure [7]. The carbonyl oxygen atom participates in multiple hydrogen bonding interactions that influence the crystal packing arrangements [7].
Hirshfeld surface analysis has been employed to quantify and visualize the intermolecular interactions in the crystal structure [7]. These calculations reveal short interactions that may fall below conventional cut-off parameters but still contribute to the overall crystal stability [7]. The crystallographic studies provide essential data for understanding structure-property relationships and for comparison with related compounds in this structural class [7].
Crystallographic Parameter | Value | Reference |
---|---|---|
CCDC Number | 812987 | [1] |
Dihedral Angles (Phenyl Groups) | 45.66°-69.78° | [7] |
Crystal System | Various polymorphs | [7] |
Density (Calculated) | 1.168 ± 0.06 g/cm³ | [3] [13] [15] |